molecular formula C13H13ClIN3 B13749931 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride CAS No. 101564-97-0

2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride

Cat. No.: B13749931
CAS No.: 101564-97-0
M. Wt: 373.62 g/mol
InChI Key: DMOYHGDBGJQNQQ-UHFFFAOYSA-N
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Description

2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of an iodine atom attached to the naphthylamine structure, which is further linked to an imidazoline moiety. It is primarily used in scientific research and has applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride typically involves the iodination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the naphthylamine structure. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthylamine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-iodo-1-naphthylamine
  • 4-Iodo-2-nitro-1naphthylamine

Comparison

Compared to similar compounds, 2-(4-Iodo-1-naphthylamino)-2-imidazoline hydrochloride is unique due to the presence of the imidazoline ring, which enhances its chemical reactivity and biological activity. The iodine atom also contributes to its distinct properties, making it a valuable compound in various research applications.

Properties

101564-97-0

Molecular Formula

C13H13ClIN3

Molecular Weight

373.62 g/mol

IUPAC Name

N-(4-iodonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride

InChI

InChI=1S/C13H12IN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H

InChI Key

DMOYHGDBGJQNQQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)I.[Cl-]

Origin of Product

United States

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